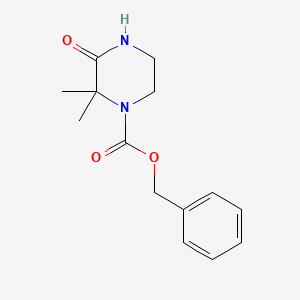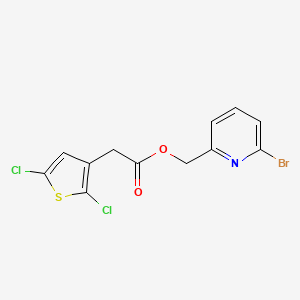
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is a complex organic compound that features a bromopyridine moiety linked to a dichlorothiophene acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves multiple steps. One common method starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then reacted with a suitable alcohol to form (6-bromopyridin-2-yl)methanol. The final step involves esterification with 2-(2,5-dichlorothiophen-3-yl)acetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: (6-Bromopyridin-2-yl)methanol and 2-(2,5-dichlorothiophen-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials or as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative.
(6-Bromopyridin-2-yl)methanol: An intermediate in the synthesis of the target compound.
Methyl 6-bromopyridine-2-carboxylate: Another brominated pyridine derivative with different functional groups .
Uniqueness
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to its combination of bromopyridine and dichlorothiophene acetate moieties. This unique structure may confer specific chemical and biological properties that are not present in simpler or structurally different compounds .
Propiedades
Fórmula molecular |
C12H8BrCl2NO2S |
|---|---|
Peso molecular |
381.1 g/mol |
Nombre IUPAC |
(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H8BrCl2NO2S/c13-9-3-1-2-8(16-9)6-18-11(17)5-7-4-10(14)19-12(7)15/h1-4H,5-6H2 |
Clave InChI |
FSYDGWHCOGSHST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)COC(=O)CC2=C(SC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


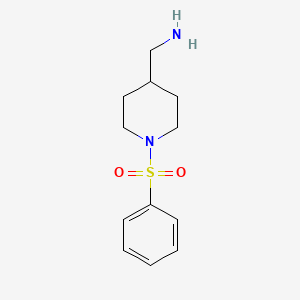

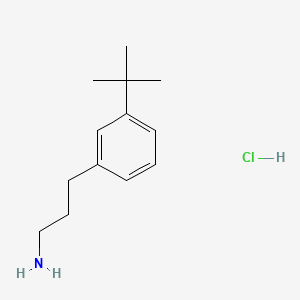
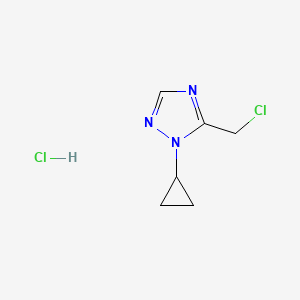
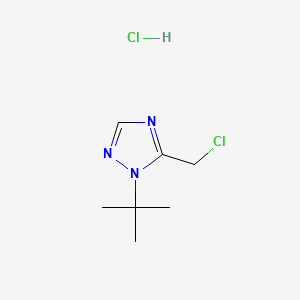
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
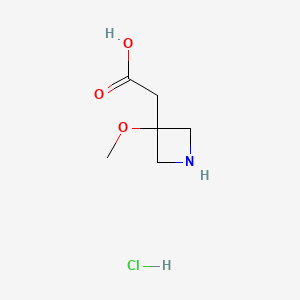
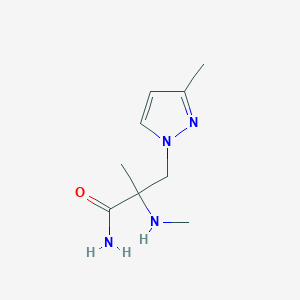
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
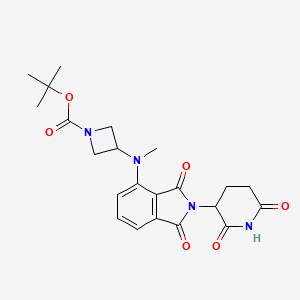

![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
